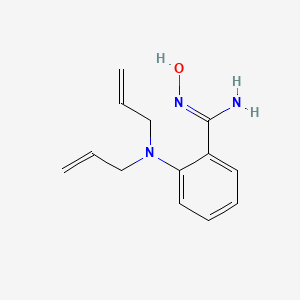

2-(diallylamino)-N-hydroxybenzimidamide

Description

Properties

Molecular Formula |

C13H17N3O |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-[bis(prop-2-enyl)amino]-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C13H17N3O/c1-3-9-16(10-4-2)12-8-6-5-7-11(12)13(14)15-17/h3-8,17H,1-2,9-10H2,(H2,14,15) |

InChI Key |

QBZUKGKYUWUQEJ-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCN(CC=C)C1=CC=CC=C1/C(=N/O)/N |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Hydroxylamine with Nitriles

The most common and broadly applied method for preparing amidoximes, including benzimidamide derivatives, is the nucleophilic addition of hydroxylamine to nitriles. This reaction typically proceeds under mildly basic conditions, liberating free hydroxylamine from its hydrochloride salt and allowing it to attack the nitrile carbon, forming the amidoxime functional group.

Typical conditions involve heating nitriles with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate, sodium hydroxide, or potassium hydroxide in alcoholic solvents at temperatures between 60–80°C for several hours.

The base serves to neutralize hydrochloric acid and to free hydroxylamine, enhancing nucleophilicity.

This method is widely used for simple amidoximes and can be adapted for substituted aromatic nitriles, including benzimidamide precursors.

Hydroxylamine Reaction with Amidine Hydrochlorides

For benzimidamide-based amidoximes, hydroxylamine can react with amidine hydrochlorides to yield N-hydroxybenzimidamides. This approach involves the direct transformation of amidines to amidoximes by nucleophilic substitution of the imino group with hydroxylamine under controlled conditions.

Specific Preparation Methods for 2-(Diallylamino)-N-hydroxybenzimidamide

While direct literature on this compound is limited, related amidoxime syntheses provide a framework for its preparation. The key steps involve:

Synthesis of the Benzimidamide Core with Diallylamino Substitution

The diallylamino substituent can be introduced via nucleophilic substitution or amination reactions on appropriately functionalized benzimidazole or benzimidamide precursors.

For example, diethylamine derivatives have been reacted with acrylonitrile to form cyanoethylated amines, which can be further transformed into amidoximes.

Conversion of Nitrile Precursors to Amidoximes

The diallylamino-substituted benzonitrile or benzimidamide nitrile precursor is reacted with hydroxylamine hydrochloride under basic conditions (e.g., sodium carbonate or potassium hydroxide) in an alcoholic solvent (ethanol or methanol) at elevated temperatures (60–80°C) to yield the corresponding N-hydroxybenzimidamide derivative.

Reaction times vary from several hours to overnight, depending on substrate reactivity.

Purification and Characterization

The amidoxime product is typically isolated by filtration or extraction, followed by recrystallization or chromatographic purification.

Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and purity.

Optimized Synthetic Protocol Example (Adapted from Related Amidoxime Syntheses)

Mechanistic Insights and Reaction Considerations

The nucleophilic attack of hydroxylamine on the electrophilic nitrile carbon is the key step, forming an imidoyl intermediate that tautomerizes to the amidoxime structure.

The presence of diallylamino groups may influence the reaction rate due to steric and electronic effects; careful control of temperature and base concentration is necessary to optimize yields.

Hydroxylamine instability requires fresh preparation or stabilization during the reaction to avoid decomposition.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydroxylamine + Aromatic Nitrile | Diallylamino-substituted nitrile | Base, EtOH, 60–80°C, hours | Simple, high yield, scalable | Requires pure nitrile precursor |

| Hydroxylamine + Amidine Hydrochloride | Benzimidamide hydrochloride | Base, mild heating | Direct amidoxime formation | Limited substrate scope |

| Cyanoethylation + Hydroxylamine | Amines + acrylonitrile | Multi-step, moderate temp | Allows functional group introduction | More complex, longer synthesis |

Research Findings and Practical Applications

Amidoximes such as this compound serve as important intermediates for synthesizing heterocyclic compounds like 1,2,4-oxadiazoles, which have biological activities.

Modifications of the hydroxylamine reaction conditions, such as replacing tetra-n-butylammonium fluoride with tetra-n-butylammonium hydroxide, have improved yields and simplified workup in related amidoxime cyclizations.

Stabilizers for hydroxylamine and amidoximes have been explored to enhance reaction reproducibility and storage stability.

Chemical Reactions Analysis

Types of Reactions

2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The diallylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the diallylamino group.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(DIALLYLAMINO)-N’-HYDROXYBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and carboximidamide groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Substituted Benzimidamides

- N-Hydroxybenzimidamide (): Used in synthesizing 1-heteroaryl-2-alkoxyphenyl analogs, this compound lacks the diallylamino group but shares the N-hydroxyimidamide core. Its LC-MS (ESI, m/z: 376 [M + H]⁺) and NMR data highlight distinct electronic profiles compared to diallylamino-substituted derivatives .

- 2-(Diethylamino)-N′-hydroxyethanimidamide (): Features a diethylamino group instead of diallylamino, reducing steric bulk and altering electron-donating capacity. The molecular formula (C₆H₁₅N₃O) and lower molecular weight (145.2 g/mol) reflect simplified substitution patterns .

Alkylamino vs. Diallylamino Substituents

demonstrates that electron-donating abilities of amino groups follow the order: pyrrolidino > NMe₂ > piperidino > morpholino.

Physicochemical Properties

Research Findings and Implications

- Synthetic Efficiency: Microwave irradiation reduces reaction times and improves yields for diallylamino derivatives, as seen in , whereas bulkier substituents (e.g., dodecylamino in ) may require alternative methodologies .

- Electron-Donor Effects: The resonance interaction of diallylamino groups with aromatic systems () suggests tunable electronic properties for catalytic or pharmaceutical applications .

Q & A

Q. What are the common synthetic routes for 2-(diallylamino)-N-hydroxybenzimidamide, and what critical reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A key step involves introducing the diallylamino group through alkylation of a benzimidamide precursor. For example, diallylamine can react with a halogenated intermediate under basic conditions (e.g., potassium carbonate in acetonitrile) . Reaction temperature (40–60°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthesis purification often involves recrystallization from petroleum ether or ethyl acetate .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- NMR : H NMR should show peaks for the diallyl group (δ 5.6–5.9 ppm, olefinic protons; δ 3.8–4.2 ppm, methylene adjacent to N) and the benzimidamide aromatic protons (δ 7.2–8.1 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and allylic carbons.

- IR : Stretching vibrations for N–H (3200–3400 cm) and C=O (1650–1700 cm) are critical.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., [M+H] for CHNO) .

Q. What strategies assess the stability of this compound in solution?

Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure are essential. Use HPLC or UV-Vis spectroscopy to monitor degradation products. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) identifies susceptibility to hydrolysis or oxidation. Buffered solutions (PBS, pH 7.4) mimic physiological conditions .

Advanced Research Questions

Q. How to resolve contradictory reports on the biological activity of this compound?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Pair experimental data with computational docking studies to identify binding modes and off-target effects. For example, MD simulations can clarify interactions with enzymes like HDACs or kinases .

Q. What experimental designs optimize reaction yield when synthesizing this compound derivatives?

Employ Design of Experiments (DoE) to screen variables:

- Factors : Catalyst loading (e.g., Pd/C for cross-coupling), solvent (DMF vs. MeCN), and stoichiometry.

- Response Surface Methodology (RSM) : Model interactions between temperature and pressure in microwave-assisted synthesis.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to design multi-target inhibitors leveraging the diallylamino and hydroxybenzimidamide moieties?

The diallylamino group enhances metal chelation (e.g., Cu or Zn), while the hydroxybenzimidamide can act as a hydrogen-bond donor. Rational design involves:

- Fragment-based screening : Identify complementary pharmacophores for dual targets (e.g., kinases and proteases).

- Hybrid molecules : Conjugate with known inhibitors (e.g., benzothiazole derivatives) via click chemistry.

- ADMET profiling : Prioritize derivatives with balanced solubility and logP values (<3) .

Q. What computational methods predict the redox behavior of this compound in catalytic cycles?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron transfer propensity. For example, the diallylamino group’s electron-rich nature may stabilize radical intermediates in oxidation reactions. Pair with cyclic voltammetry to validate redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.